4-((3-Chlor-4-fluorphenyl)amino)-7-methoxychinazolin-6-yl-acetat-Hydrochlorid
Übersicht
Beschreibung
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemical compound with the molecular formula C17H13ClFN3O3.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of the compound, also known as Gefitinib , is the epidermal growth factor receptor (EGFR) and the related human epidermal growth factor receptor (HER-2) . These receptors play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of EGFR and HER-2 . It acts as a potent and selective ATP-competitive inhibitor of the intracellular tyrosine kinase domain of EGFR . The quinazoline moiety in the compound is used in the design of tyrosine kinase inhibitors as a mimic of the adenine of ATP .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. It has been approved for the treatment of patients with advanced non-small-cell lung cancer (NSCLC) and has shown promising activity on target EGFR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves multiple steps starting from commercially available starting materials. One common route involves the following steps:
Alkylation: Starting with 3-hydroxy-4-methoxybenzaldehyde, the compound undergoes alkylation to introduce the methoxy group.
Nitration and Reduction: The intermediate is then nitrated and subsequently reduced to form the corresponding amine.
Formation of Nitrile and Cyclization: The amine is converted to a nitrile, which then undergoes cyclization to form the quinazoline core.
Chlorination and Amination: The quinazoline core is chlorinated and then reacted with 3-chloro-4-fluoroaniline to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The quinazoline core can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the chloro and fluoro positions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A well-known kinase inhibitor with a similar quinazoline core.
Erlotinib: Another kinase inhibitor with structural similarities.
Lapatinib: Shares the quinazoline scaffold and is used in cancer therapy.
Uniqueness
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and fluoro groups enhances its binding affinity and selectivity for certain kinases, making it a valuable compound in drug discovery and development .
Biologische Aktivität
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, also known as a gefitinib analog, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its synthesis, biological properties, and implications in cancer treatment.
- Molecular Formula : C17H13ClFN3O3
- Molecular Weight : 361.75 g/mol
- CAS Number : 788136-89-0
- Melting Point : Approximately 293 °C
- Purity : >98% (HPLC)
The compound functions primarily as an EGFR inhibitor. EGFR is a critical receptor involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting this receptor, the compound can potentially prevent the growth of tumors that express high levels of EGFR.
Anticancer Effects
Research indicates that compounds similar to 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride exhibit potent anticancer properties:
- Inhibition of Tumor Growth : Studies have shown that gefitinib and its analogs are effective in reducing tumor size in various cancer models, particularly non-small cell lung cancer (NSCLC) .
- Selectivity : The compound selectively inhibits EGFR without significantly affecting other kinases, which minimizes side effects associated with broader-spectrum inhibitors .
Case Studies
- Efficacy in NSCLC : A study demonstrated that patients with EGFR mutations showed a significant response to treatment with gefitinib and similar compounds, leading to improved overall survival rates .
- Combination Therapies : Research has explored the effectiveness of combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .
Synthesis and Derivatives
The synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride involves several steps:
- Starting Materials : The synthesis begins with commercially available quinazoline derivatives.
- Reactions : Key reactions include acylation and chlorination processes that introduce the chloro and fluorine substituents essential for biological activity .
Comparative Biological Activity Table
Compound Name | CAS Number | Activity | Notes |
---|---|---|---|
Gefitinib | 184475-35-2 | EGFR Inhibitor | First-line treatment for NSCLC |
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate | 788136-89-0 | EGFR Inhibitor | Analog with potential enhanced properties |
Erlotinib | 183321-74-6 | EGFR Inhibitor | Used in various cancers; similar mechanism |
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWFFFXYPQXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625991 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-70-5 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.